[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Overview
Description
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis
The compound has been investigated for its role in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons. A study by Ghorbanloo and Maleki Alamooti (2017) describes the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand, showcasing its efficiency and reusability as a catalyst for oxidation reactions, highlighting the compound's potential in facilitating environmentally friendly chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Sensor Development
In sensor development, a phenyl thiadiazole-based Schiff base receptor was explored by Manna, Chowdhury, and Patra (2020) for the detection of Al3+ ions. This chemosensor demonstrated rapid responses, excellent selectivity, and sensitivity, indicating the compound's utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Asymmetric Synthesis
The compound has also been applied in asymmetric synthesis. Jung, Ho, and Kim (2000) utilized a derivative for the chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating the compound's role in producing enantioselective substances, crucial for pharmaceutical applications (Jung, Ho, & Kim, 2000).
Antibacterial Applications
Research by Landage, Thube, and Karale (2019) on novel thiazolyl pyrazole and benzoxazole derivatives, including compounds structurally related to "[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol," showcased their potential in antibacterial activities. This indicates the compound's relevance in developing new therapeutic agents (Landage, Thube, & Karale, 2019).
Photophysical Applications
In material science, especially in photophysical applications, derivatives of the compound have been used in the development of fluorescent probes and sensors. Lim et al. (2018) discussed a derivative-based fluorescent probe for sequential detection of Al3+ and F− ions, highlighting the compound's utility in environmental sensing and analysis (Lim et al., 2018).
Mechanism of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRWAISOVFLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586184 | |
Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-75-4 | |
Record name | 2-(4-Methoxyphenyl)-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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